dimethyl 5-(2-ethyl-6-oxo-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)isophthalate
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Overview
Description
Dimethyl 5-(2-ethyl-6-oxo-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)isophthalate is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrido[3,4-e]pyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a pyrazolo[1,5-a]pyrido[3,4-e]pyrimidine core, which is fused with an isophthalate moiety, making it a unique and interesting molecule for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl 5-(2-ethyl-6-oxo-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)isophthalate typically involves multi-step reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of boron reagents and palladium catalysts under mild conditions. The starting materials for this synthesis include 2,6-dibromopyrazolo[1,5-a]pyrimidine and various substituted phenylboronic acids .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using automated reactors. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors can also be considered for more efficient production.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 5-(2-ethyl-6-oxo-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)isophthalate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions involve the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Halogens, nucleophiles
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Dimethyl 5-(2-ethyl-6-oxo-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)isophthalate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of dimethyl 5-(2-ethyl-6-oxo-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)isophthalate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application .
Comparison with Similar Compounds
Similar Compounds
- 2,5-Dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine
- Methyl 4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-7-carboxylates
Uniqueness
Dimethyl 5-(2-ethyl-6-oxo-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)isophthalate is unique due to its specific structural features, which confer distinct biological activities and potential applications. Its combination of a pyrazolo[1,5-a]pyrido[3,4-e]pyrimidine core with an isophthalate moiety sets it apart from other similar compounds.
Properties
Molecular Formula |
C27H22N4O5 |
---|---|
Molecular Weight |
482.5 g/mol |
IUPAC Name |
dimethyl 5-(4-ethyl-10-oxo-5-phenyl-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-11-yl)benzene-1,3-dicarboxylate |
InChI |
InChI=1S/C27H22N4O5/c1-4-21-23(16-8-6-5-7-9-16)24-28-15-20-22(31(24)29-21)10-11-30(25(20)32)19-13-17(26(33)35-2)12-18(14-19)27(34)36-3/h5-15H,4H2,1-3H3 |
InChI Key |
KQQUZBNNLLRDIZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN2C3=C(C=NC2=C1C4=CC=CC=C4)C(=O)N(C=C3)C5=CC(=CC(=C5)C(=O)OC)C(=O)OC |
Origin of Product |
United States |
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